molecular formula C8H14N4O B13326739 {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

{1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine

Cat. No.: B13326739
M. Wt: 182.22 g/mol
InChI Key: VNVLDCZIOFIQLE-UHFFFAOYSA-N
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Description

{1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine (CAS: 1248646-11-8) is a heterocyclic amine featuring a 1,2,3-triazole core substituted with a methanamine group at position 4 and an oxolane (tetrahydrofuran, THF) moiety at position 1 via a methylene bridge. The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry , and characterized using techniques like NMR, FT-IR, and X-ray crystallography (SHELX software) .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

[1-(oxolan-2-ylmethyl)triazol-4-yl]methanamine

InChI

InChI=1S/C8H14N4O/c9-4-7-5-12(11-10-7)6-8-2-1-3-13-8/h5,8H,1-4,6,9H2

InChI Key

VNVLDCZIOFIQLE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CN2C=C(N=N2)CN

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely used method to prepare 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction. This method allows regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild conditions with excellent yields.

  • Stepwise Approach:
    • Synthesis of Azide Intermediate: The oxolane-containing azide is prepared by substitution of a suitable leaving group (e.g., tosylate) on an oxolane methyl derivative with sodium azide.
    • Preparation of Alkyne Intermediate: The alkyne component typically contains the methanamine substituent or a protected amine group.
    • CuAAC Reaction: The azide and alkyne are combined in the presence of a copper(I) catalyst (e.g., CuI) and a base (e.g., triethylamine) in a suitable solvent (e.g., acetonitrile or aqueous mixtures) at room temperature or mild heating to afford the 1,4-disubstituted 1,2,3-triazole.

This method has been demonstrated to yield compounds similar to {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine in good to excellent yields (typically 70–90%) with high regioselectivity and purity.

Preparation of Oxolane-Containing Azides

  • Starting from oxolane-2-methanol or its derivatives, the hydroxyl group is converted into a good leaving group such as a tosylate or mesylate using tosyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine.
  • The resulting tosylate is then reacted with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperature (~70°C) to substitute the tosylate with azide functionality.
  • The azide intermediate is purified by extraction and chromatography, yielding a stable azide suitable for the CuAAC reaction.

Introduction of the Methanamine Group

  • The methanamine substituent on the triazole ring can be introduced by using an alkyne bearing a protected amine group (e.g., a Boc-protected amine) or by post-modification of the triazole product.
  • Alternatively, the methanamine can be introduced by reduction of a triazole-carboxaldehyde or triazole-nitrile intermediate.
  • Protection and deprotection steps are often necessary to preserve the amine functionality during the cycloaddition and purification steps.

Representative Preparation Methodology from Literature

Step Reagents/Conditions Yield (%) Notes
1. Tosylation of oxolane-2-methanol Methanesulfonyl chloride, triethylamine, CH2Cl2, 0°C to RT, 5 h ~95% Conversion of hydroxyl to mesylate
2. Azide substitution Sodium azide, DMF, 70°C, 3–5 h ~60–80% Formation of oxolane-2-ylmethyl azide
3. CuAAC cycloaddition Azide + alkyne (bearing amine or protected amine), CuI, Et3N, MeCN, RT, 3 h 70–85% Formation of 1,4-disubstituted 1,2,3-triazole
4. Deprotection/functional group modification Acid or base treatment as required Variable To yield free methanamine

This sequence is consistent with the protocols reported for the synthesis of 1,2,3-triazole derivatives bearing oxolane and amine substituents.

Analytical and Structural Confirmation

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the formation of the triazole ring and substitution pattern. Characteristic singlets for triazole protons appear around δ 7.5–8.5 ppm. Oxolane ring protons appear as multiplets between δ 3.5–4.5 ppm. Methanamine protons typically show signals in the δ 2.5–3.5 ppm region.
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Infrared Spectroscopy: Azide functionality shows a strong absorption near 2100 cm^-1 before cycloaddition, which disappears after triazole formation.
  • Chromatography: Flash chromatography or preparative HPLC is used for purification.

Summary Table of Preparation Methods

Preparation Stage Typical Reagents Reaction Conditions Yield (%) Comments
Hydroxyl activation (tosylation/mesylation) Methanesulfonyl chloride, triethylamine 0°C to RT, 3–5 h 90–95 High efficiency, mild conditions
Azide substitution Sodium azide, DMF 70°C, 3–5 h 60–80 Moderate yields, requires careful purification
CuAAC cycloaddition CuI, triethylamine, acetonitrile RT, 3 h 70–85 High regioselectivity, mild conditions
Deprotection (if needed) Acid or base Variable Variable Necessary for free amine formation

Additional Considerations

  • Microwave Irradiation: Some protocols utilize microwave-assisted synthesis to accelerate azide substitution and cycloaddition steps, reducing reaction times and sometimes improving yields.
  • Solvent Systems: Aqueous-organic solvent mixtures (e.g., THF/water) are often employed to improve solubility and reaction rates in CuAAC reactions.
  • Safety: Handling azides requires caution due to potential explosiveness; reactions are performed under controlled conditions with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

(1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

Chemistry

In chemistry, (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its triazole ring is known to interact with various biological targets, making it useful in biochemical assays.

Medicine

Medically, (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-((Tetrahydrofuran-2-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Structural Analogs with Oxolane Substitution

Positional Isomer: {1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine
  • CAS : 1248419-16-0
  • Key Difference : Oxolane substitution at the 3-position instead of 2.
  • Impact : Altered steric and electronic environments may influence reactivity and binding interactions. For example, the 3-substituted oxolane may reduce steric hindrance near the triazole ring compared to the 2-substituted derivative.
Ethylamine Derivative: Ethyl({1-[(Oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine
  • CAS : 1706454-39-8
  • Key Difference : Ethylamine replaces methanamine.

Heterocyclic Variants

Oxadiazole-Based Analog: 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine
  • CAS: Not provided
  • Key Difference : 1,3,4-oxadiazole replaces 1,2,3-triazole.
  • This compound shows promise in optoelectronics due to its conjugated system .
Oxetane-Substituted Analog: [1-(Oxetan-3-yl)-1H-1,2,3-triazol-4-yl]methanamine Hydrochloride
  • CAS : 2225146-87-0
  • Key Difference : Oxetane (4-membered ring) replaces oxolane.
  • Impact : Oxetane’s ring strain increases reactivity and metabolic stability, making it attractive for drug design.

Substituent-Modified Derivatives

N,N-Dibenzyl Derivative: N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine
  • CAS : M819 (Molbank, 2014)
  • Key Difference : Dibenzyl groups on the methanamine.
  • Impact: Enhanced lipophilicity and steric bulk, likely improving binding to hydrophobic protein pockets. This derivative is a precursor for heterocyclic amino acids .
Thiophene-Substituted Analog: (1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride
  • CAS: Not provided
  • Key Difference : Thiophene replaces oxolane.

Biological Activity

{1-[(Oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. The triazole ring is known for its role in a variety of biological processes and therapeutic applications, particularly in the development of antifungal, antibacterial, and anticancer agents.

The compound has the following chemical properties:

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.21 g/mol
  • CAS Number : 1248646-11-8

The biological activity of {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine is primarily attributed to its ability to interact with various biological targets. The triazole moiety is known to inhibit enzymes such as cytochrome P450, which play a crucial role in drug metabolism and synthesis of steroid hormones. This inhibition can lead to significant pharmacological effects.

Biological Activity Overview

Research indicates that compounds containing triazole structures exhibit a range of biological activities:

Antimicrobial Activity

Triazoles have been extensively studied for their antifungal properties. They inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Preliminary studies suggest that {1-[(oxolan-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine may exhibit similar antifungal activity.

Anticancer Potential

Triazole derivatives have shown promise in cancer therapy by targeting specific pathways involved in tumor growth. For instance, they can inhibit angiogenesis and induce apoptosis in cancer cells. Studies are ongoing to evaluate the effectiveness of this compound against various cancer cell lines.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes that are overexpressed in various diseases. For example, it could potentially inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis.

Case Studies and Research Findings

StudyFindings
Pendergrass et al. (2022)Demonstrated that triazole compounds can inhibit the Type III secretion system (T3SS) in pathogenic bacteria, indicating potential antibacterial activity .
MDPI Review (2022)Reviewed various triazole derivatives showing significant anticancer activity through multiple mechanisms including apoptosis induction .
PubChem DataProvided structural information and preliminary biological activity data suggesting potential applications in drug development .

Q & A

Q. Optimization Strategies :

  • Temperature control : Maintain 25–60°C to balance reaction rate and side-product formation.
  • Catalyst loading : 1–5 mol% Cu(I) ensures efficient cycloaddition .
  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .

How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?

Advanced Research Focus
SHELX programs (e.g., SHELXL ) refine crystal structures by:

  • Data processing : Integration of diffraction data to generate hkl files.
  • Model building : Assigning atomic positions based on electron density maps.
  • Validation : Analyzing bond lengths, angles, and R-factors to ensure accuracy.

Q. Example Workflow :

Data collection : High-resolution (<1.0 Å) synchrotron data for precise refinement.

Hydrogen bonding analysis : Identify interactions between the triazole NH and oxolan oxygen .

What analytical techniques are most effective for confirming the purity and structure of this triazole derivative?

Q. Basic Research Focus

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regioselectivity of triazole formation (e.g., 1,4-disubstitution vs. 1,5-isomer) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the oxolan and triazole moieties.
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .

What are the common chemical reactions that this compound undergoes, and how do reaction conditions influence product selectivity?

Q. Advanced Research Focus

  • Oxidation :
    • Amine oxidation : Forms nitriles or imines under strong oxidants (e.g., KMnO₄).
    • Triazole stability : Resists oxidation due to aromatic stabilization .
  • Nucleophilic substitution :
    • Methanamine group : Reacts with electrophiles (e.g., acyl chlorides) to form amides.
    • Solvent effects : Polar solvents (e.g., DMSO) enhance nucleophilicity .

Table 1 : Reaction Conditions and Outcomes

Reaction TypeReagentsConditionsMajor Product
AcylationAcClRT, CH₂Cl₂Acetylated amine
OxidationKMnO₄0°C, H₂ONitrile derivative

How can computational modeling predict the biological activity of this compound, particularly in enzyme inhibition?

Q. Advanced Research Focus

  • Molecular docking (AutoDock/Vina) :
    • Target enzymes : MAO-A/B or cytochrome P450 due to triazole’s π-stacking potential.
    • Binding affinity : Calculated ΔG values correlate with inhibitory activity .
  • QSAR studies :
    • Descriptors : LogP, polar surface area, and H-bond donors predict bioavailability.

Case Study : Analogous triazole derivatives show IC₅₀ values <10 µM against MAO-B, suggesting similar potential for this compound .

What are the challenges in synthesizing and isolating regioisomers of triazole-containing compounds?

Q. Advanced Research Focus

  • Regioselectivity : Cu(I)-catalyzed azide-alkyne cycloaddition favors 1,4-triazole, but minor 1,5-isomers may form.
  • Separation :
    • Chromatography : Use silica gel or chiral columns for isomer resolution.
    • Crystallization : Differential solubility in ethanol/water mixtures .

What comparative studies inform research on substituent effects in triazole derivatives?

Q. Basic Research Focus

  • Fluorophenyl vs. oxolan substituents :
    • Electron-withdrawing groups (e.g., F) enhance triazole’s electrophilicity.
    • Oxolan’s ether oxygen increases solubility and H-bonding capacity .

Table 2 : Substituent Impact on Properties

SubstituentLogPSolubility (mg/mL)MAO-B IC₅₀ (µM)
3-Fluorophenyl2.10.58.2
Oxolan-2-ylmethyl1.31.8Pending data

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